1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid
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Overview
Description
1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid is a unique organophosphorus compound characterized by its distinct four-membered ring structure containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid typically involves the cyclization of suitable phosphorus-containing precursors under controlled conditions. One common method includes the reaction of a phosphonate ester with a suitable electrophile, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield lower oxidation state phosphorus species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Generation of phosphine derivatives.
Substitution: Production of various substituted phosphonates.
Scientific Research Applications
1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid can be compared with other organophosphorus compounds such as:
Phosphonic acids: Similar in having a phosphorus center but differ in their reactivity and applications.
Phosphonates: Share structural similarities but have different functional groups and reactivity profiles.
Phosphines: Contain phosphorus but differ significantly in their oxidation states and chemical behavior.
The uniqueness of this compound lies in its four-membered ring structure, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-hydroxy-1-oxo-1λ5-phosphetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O4P/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHQLGHBDRUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CP1(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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